N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
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Overview
Description
N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The compound can be synthesized by first brominating 2-(trifluoromethyl)aniline followed by formylation.
Industrial Production Methods: Large-scale production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming N-(2-hydroxy-5-(trifluoromethyl)phenyl)formamide.
Reduction: Reduction reactions can reduce the formamide group to an amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of bioactive molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the bromine atom can participate in halogen bonding. The formamide group can engage in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
N-(2-Iodo-5-(trifluoromethyl)phenyl)formamide
Uniqueness: Compared to its analogs, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide offers distinct reactivity due to the presence of the bromine atom, which can undergo various substitution reactions that are not as readily achievable with chlorine or iodine.
This compound in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.
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Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEBIXIDWXUEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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